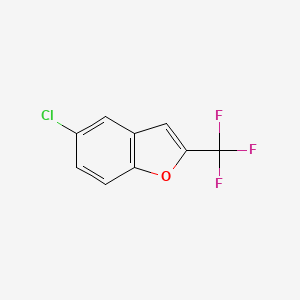

5-Chloro-2-(trifluoromethyl)benzofuran

Description

Evolution of Synthetic Strategies for Substituted Benzofurans

The synthesis of the benzofuran (B130515) ring was first reported in 1870. nih.gov Since this initial discovery, the field of organic chemistry has witnessed a remarkable evolution in synthetic strategies to construct and functionalize this important heterocycle. nih.gov Early methods often required harsh reaction conditions and offered limited substrate scope. However, the advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted benzofurans, enabling milder reaction conditions and greater functional group tolerance.

Modern synthetic approaches can be broadly categorized into two main strategies: the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) derivative through intramolecular cyclization, or the construction of the benzene ring onto a furan precursor. The former approach is more common and has been the subject of extensive research.

A significant advancement in benzofuran synthesis has been the development of one-pot and domino reactions, which allow for the construction of complex benzofuran derivatives in a single synthetic operation. nih.gov These methods are highly efficient as they minimize the need for purification of intermediates, thereby saving time and resources.

Key Synthetic Methodologies for Substituted Benzofurans:

| Synthetic Strategy | Description | Catalyst/Reagent Examples |

| Intramolecular Cyclization | Formation of the furan ring from a substituted phenol (B47542) precursor. | Palladium, Copper, Iron |

| Palladium-Catalyzed Reactions | Cross-coupling reactions to form C-C and C-O bonds. | Pd(OAc)₂, Pd(PPh₃)₄ |

| Copper-Catalyzed Reactions | Often used in conjunction with palladium or as the primary catalyst for cyclization. | CuI, CuBr |

| Sonogashira Coupling | A key step in many benzofuran syntheses, involving the coupling of a terminal alkyne with an aryl halide. | Palladium-Copper co-catalysis |

| Domino Reactions | Multi-step reactions where subsequent transformations occur in the same pot. | Lewis acids, transition metals |

| Metal-Free Syntheses | Cyclization reactions promoted by bases or other non-metallic reagents. | Potassium tert-butoxide |

These advanced synthetic strategies have provided chemists with a powerful toolkit to access a wide range of substituted benzofurans with a high degree of control over the substitution pattern.

Significance of Halogenated and Trifluoromethylated Benzofuran Scaffolds in Organic Synthesis

The introduction of halogen atoms and trifluoromethyl (CF₃) groups onto the benzofuran scaffold has profound implications for the properties and applications of the resulting compounds. These substituents are often incorporated to enhance biological activity, improve pharmacokinetic profiles, and modulate the electronic properties of the molecule.

Halogenated Benzofurans:

The presence of a halogen, such as chlorine in the case of 5-Chloro-2-(trifluoromethyl)benzofuran, can significantly influence the molecule's reactivity and biological interactions. tandfonline.com Halogen atoms can participate in halogen bonding, a non-covalent interaction that can play a crucial role in molecular recognition and binding to biological targets. tandfonline.com In organic synthesis, the halogen atom serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the introduction of additional substituents and the construction of more complex molecules.

Trifluoromethylated Benzofurans:

The trifluoromethyl group is a key substituent in modern medicinal chemistry due to its unique electronic and steric properties. acs.org The strong electron-withdrawing nature of the CF₃ group can significantly alter the acidity and basicity of nearby functional groups, which can impact a molecule's interaction with biological receptors. Furthermore, the lipophilicity of the CF₃ group can enhance a molecule's ability to cross cell membranes, a critical factor for drug efficacy. From a synthetic standpoint, the introduction of a trifluoromethyl group can be challenging, and the development of novel trifluoromethylation methods is an active area of research. A novel synthetic route to 2-trifluoromethylated benzofurans has been reported, highlighting the ongoing efforts to access these valuable compounds. tus.ac.jp

The combination of a halogen atom and a trifluoromethyl group on the benzofuran scaffold, as seen in this compound, creates a molecule with a unique set of properties that are highly desirable in the design of new functional molecules.

Research Trajectories in Heterocyclic Compound Synthesis Featuring Benzofurans

Current research in the synthesis of benzofuran-containing heterocyclic compounds is focused on several key areas, driven by the demand for novel molecules with tailored properties for a range of applications.

One major research trajectory is the development of more efficient and sustainable synthetic methods. This includes the use of earth-abundant metal catalysts, such as iron and nickel, to replace more expensive and less sustainable precious metal catalysts like palladium. nih.gov Additionally, there is a growing interest in developing catalytic systems that can operate under milder reaction conditions and in environmentally benign solvents.

Another significant trend is the synthesis of increasingly complex and highly substituted benzofuran derivatives. This is driven by the need for molecules with highly specific functions, which often requires precise control over the substitution pattern on the benzofuran core. To achieve this, researchers are exploring novel domino and multicomponent reactions that can rapidly build molecular complexity from simple starting materials.

A notable area of investigation is the development of novel routes for the synthesis of 2-trifluoromethylbenzofurans. One reported method involves the cyclization of 2-chloro-3,3,3-trifluoropropenyl phenyl acetates. tus.ac.jp By carefully selecting the solvent, these key intermediates can be directed to form either 2-trifluoromethyl-substituted benzofurans or trifluoromethyl-modified o-alkynylphenols. tus.ac.jp These latter intermediates can then be further cyclized to produce 3-iodo-2-trifluoromethyl-substituted benzofurans, demonstrating a versatile approach to this important class of compounds. tus.ac.jp This research highlights the intricate control that can be exerted in modern synthetic chemistry to achieve specific molecular architectures.

The exploration of novel reactions that enable substituent migration is also a promising frontier. Such reactions can provide access to benzofuran isomers that are difficult to obtain through traditional synthetic routes, thereby expanding the accessible chemical space for this important heterocyclic scaffold.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(trifluoromethyl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3O/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDGIJUWFIFHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Formation Reactions

Elucidation of Reaction Intermediates and Transition States

The specific pathway for forming the benzofuran (B130515) ring is highly dependent on the starting materials and reaction conditions. Detailed mechanistic studies, often combining experimental evidence with computational analysis, have shed light on several key intermediates and the transition states that connect them.

Acid-catalyzed cyclization is a common strategy for synthesizing the benzofuran core, often proceeding through a critical oxonium ion intermediate. wuxiapptec.comwuxiapptec.com In a typical mechanism, a precursor such as an acetal (B89532) is first protonated under acidic conditions (e.g., using polyphosphoric acid). wuxibiology.comwuxiapptec.com This is followed by the elimination of a leaving group, like methanol (B129727), to generate a reactive oxonium ion. wuxiapptec.comwuxiapptec.com

The subsequent step involves an intramolecular nucleophilic attack by the electron-rich aromatic ring onto the oxonium ion. wuxiapptec.comwuxiapptec.com The regioselectivity of this cyclization is determined by the electronic and steric properties of the oxonium ion and the aromatic ring. wuxiapptec.com Following the cyclization, a second elimination step, often involving the loss of another alcohol molecule or water, leads to the formation of the aromatic benzofuran ring. wuxiapptec.comwuxiapptec.com In some cases, rearrangements can occur. For instance, under strongly acidic conditions and high temperatures, a 3-substituted benzofuran can isomerize to a more stable 2-substituted benzofuran via a 1,2-phenyl shift involving a stable α-oxy carbocation intermediate. researchgate.net

An alternative ionic pathway involves the generation of a carbanion, which acts as the key nucleophile in the ring-forming step. This approach is particularly useful in domino reactions. For example, a reaction can be initiated by a Sonogashira coupling, followed by an intramolecular cyclization where a carbanion attacks a terminal alkyne. organic-chemistry.org This process typically proceeds in a 5-exo-dig manner, a favored pathway according to Baldwin's rules for ring closure. Subsequent double-bond isomerization yields the final 2,3-disubstituted benzofuran product. organic-chemistry.org The use of a base is critical for generating the carbanion intermediate that initiates the cyclization cascade. organic-chemistry.org

Radical-mediated reactions offer a distinct mechanistic route to benzofurans, often under mild conditions. Visible-light-promoted cyclizations, for instance, can proceed without the need for photocatalysts, transition metals, or other additives, making them highly atom-economic. nih.gov In these reactions, a radical intermediate is generated, which then undergoes a 5-exo-dig cyclization. nih.gov This is followed by subsequent steps like nucleophilic substitution and aromatization to afford the final benzofuran product. nih.gov

Evidence for radical intermediates can be obtained through radical clock studies. acs.org These experiments are designed to trap transient radical species, confirming their involvement in the reaction mechanism. The generation of the initial radical can be achieved through various means, including single-electron transfer from a photoexcited catalyst to a precursor molecule. acs.org

Transition-metal catalysis provides powerful and versatile methods for benzofuran synthesis, often involving mechanistic steps like migratory insertion and beta-elimination. nih.govacs.org Rhodium-catalyzed syntheses, for example, can proceed through a sequence of C–H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination. nih.govacs.org Similarly, palladium-catalyzed reactions can involve migratory insertion of a Pd-carbene intermediate. nih.gov

These multi-step catalytic cycles generate key organometallic intermediates. The migratory insertion step, where an unsaturated molecule like an alkene or alkyne inserts into a metal-ligand bond (e.g., M-C or M-H), is crucial for building the carbon framework. libretexts.org The final product is often released from the metal center via a beta-elimination step, which regenerates the catalyst for the next cycle. The stereochemistry of the insertion is typically syn, meaning the metal and the migrating group add to the same face of the π-system. libretexts.org

Kinetic and Thermodynamic Analysis of Reaction Pathways

Understanding the energy landscape of a reaction is fundamental to controlling its outcome. Kinetic and thermodynamic analyses help to explain why certain pathways are favored over others and how reaction conditions can be manipulated to achieve desired selectivity.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for analyzing reaction pathways. semanticscholar.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed reaction energy profile. wuxibiology.comwuxiapptec.com For instance, in the acid-catalyzed cyclization involving an oxonium ion, calculations can reveal the activation energies for competing cyclization pathways at different positions on the aromatic ring. wuxibiology.comwuxiapptec.com A lower activation energy corresponds to a faster reaction rate, indicating the kinetically favored product. wuxibiology.comwuxiapptec.com

| Pathway | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio (at 110 °C) | Experimental Product Ratio |

| Cyclization to 2a | 10.16 | 1 | 1 |

| Cyclization to 2b | 9.22 | 3.44 | 5 |

| This table presents data from a computational study on a model benzofuran synthesis, demonstrating how a small difference in activation energy leads to a significant preference for one regioisomer. Data sourced from WuXi RCS. wuxibiology.comwuxiapptec.com |

Thermodynamic calculations can also predict the relative stability of the final products. In cases where a reaction is reversible or allows for product isomerization, the thermodynamically most stable isomer will be the major product at equilibrium. researchgate.netsemanticscholar.org

The selectivity of a reaction—the preference for forming one product over others—can often be finely tuned by adjusting the reaction conditions. Factors such as temperature, solvent, and the choice of catalyst or base play a critical role in directing the reaction down a specific mechanistic pathway.

Temperature: In the synthesis of benzofurans via cyclodehydration of α-phenoxy ketones, temperature can dramatically affect the product distribution. At lower temperatures, the kinetically controlled 3-substituted product may be formed exclusively. researchgate.net However, at higher temperatures, an isomerization can occur, leading to the thermodynamically more stable 2-substituted benzofuran as the sole product. researchgate.net

Solvent: The choice of solvent can be equally critical, particularly in reactions with competing pathways. In a novel synthesis of 2-trifluoromethylbenzofurans, the solvent determines the fate of a key intermediate. tandfonline.com

| Solvent | Base | Product Outcome | Yield (%) |

| DMF | K₂CO₃ | 2-Trifluoromethyl-benzofuran | 87 |

| Toluene (B28343) | K₂CO₃ | o-Alkynylphenol | 85 |

| Acetonitrile (B52724) | K₂CO₃ | o-Alkynylphenol | 86 |

| This table illustrates the decisive role of the solvent in directing the cyclization of a 2-chloro-3,3,3-trifluoropropenyl phenyl acetate (B1210297) intermediate. Data sourced from Taylor & Francis Online. tandfonline.com |

In a polar aprotic solvent like DMF, intramolecular cyclization is favored, leading to the desired benzofuran. In contrast, in less polar solvents like toluene or acetonitrile, the reaction proceeds via an elimination pathway to yield an o-alkynylphenol intermediate, which can be isolated and cyclized in a subsequent step. tandfonline.com This demonstrates how solvent choice provides a switch between two distinct mechanistic outcomes.

Rate-Determining Steps in Benzofuran Annulation

The formation of the benzofuran ring, a process known as benzofuran annulation, typically proceeds through an intramolecular cyclization of a suitably substituted precursor, often a substituted phenol (B47542). While specific kinetic studies on the formation of 5-Chloro-2-(trifluoromethyl)benzofuran are not extensively documented, mechanistic insights can be drawn from analogous benzofuran syntheses.

In many benzofuran syntheses, the intramolecular nucleophilic attack of a phenolic oxygen onto an activated carbon center is a critical step. For precursors bearing electron-withdrawing groups, such as the chloro and trifluoromethyl groups present in the precursors to this compound, this intramolecular cyclization is often the rate-determining step. The electron-withdrawing nature of these substituents deactivates the aromatic ring, reducing its nucleophilicity and thereby slowing down the ring-closure process.

Substituent Effects on Reactivity and Regioselectivity

The chlorine and trifluoromethyl substituents on the benzofuran ring system play a pivotal role in dictating the reactivity and regioselectivity of its formation and subsequent reactions.

Electronic Effects of Chlorine on the Benzofuran Ring System

The chlorine atom at the 5-position of the benzofuran ring exerts a dual electronic effect. Inductively, due to its high electronegativity, chlorine acts as an electron-withdrawing group, which deactivates the benzene (B151609) portion of the benzofuran ring towards electrophilic aromatic substitution.

However, the chlorine atom also possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This resonance effect is directing, preferentially activating the ortho and para positions relative to the chlorine atom for electrophilic attack. In the case of this compound, this would influence the regioselectivity of any subsequent electrophilic substitution reactions on the benzofuran nucleus.

Impact of the Trifluoromethyl Group on Reaction Outcome

The trifluoromethyl (CF3) group at the 2-position is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect significantly deactivates the furan (B31954) ring of the benzofuran system, making it less susceptible to electrophilic attack.

Steric Hindrance and Conformational Effects

Beyond electronic effects, the trifluoromethyl group can also exert significant steric hindrance. Although not exceptionally large, its bulk can influence the approach of reagents and affect the stability of transition states. This steric effect can be particularly important in reactions involving the C2 position of the benzofuran ring.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic behavior of a molecule, which governs its reactivity, spectroscopy, and intermolecular interactions.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of ground-state properties with a favorable balance of accuracy and computational cost. For 5-Chloro-2-(trifluoromethyl)benzofuran, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine key electronic properties. These properties include total energy, dipole moment, and the distribution of electron density.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the behavior of the molecule upon electronic excitation, such as in response to UV-Vis light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*). This information is crucial for interpreting experimental electronic absorption spectra and understanding the photophysical properties of the compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity and greater polarizability. This analysis helps in understanding the charge transfer interactions that can occur within the molecule.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the strength of chemical bonds by transforming the calculated wave function into localized bonding orbitals. The associated Natural Population Analysis (NPA) provides a more robust calculation of atomic charges compared to other methods like Mulliken population analysis, offering insights into the distribution of electrons among the atoms.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. The MEP map provides a visual guide to the molecule's reactivity and intermolecular interaction patterns.

Molecular Geometry Optimization and Conformational Analysis

Before calculating electronic properties, the molecule's geometry must be optimized to find its most stable three-dimensional structure—a minimum on the potential energy surface. This is typically the first step in any computational study. For a molecule like this compound, which has limited conformational flexibility, geometry optimization would likely yield a near-planar benzofuran (B130515) ring system. Conformational analysis would explore any potential rotational barriers, for instance, around the bond connecting the trifluoromethyl group to the benzofuran core, to identify the global minimum energy conformation. This optimized geometry is then used as the basis for all subsequent property calculations.

Theoretical Predictions of Spectroscopic Parameters

Computational chemistry is a vital tool for predicting and interpreting spectroscopic data, providing insights that complement experimental findings.

NMR spectroscopy is a cornerstone of molecular characterization. DFT calculations have become increasingly reliable for predicting NMR chemical shifts, aiding in spectral assignment and structural elucidation ed.ac.uk.

Methodology: The standard approach involves geometry optimization of the molecule using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)), followed by a Gauge-Independent Atomic Orbital (GIAO) calculation to compute the NMR shielding tensors aip.orgresearchgate.net. The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F).

¹H NMR: The protons on the benzofuran ring would appear in the aromatic region, with their precise shifts influenced by the electronic effects of the chloro and trifluoromethyl substituents.

¹³C NMR: The chemical shifts of the carbon atoms in the benzofuran skeleton would be sensitive to the electronegativity of the attached substituents. The C2 carbon, bonded to the -CF₃ group, and the C5 carbon, bonded to the chlorine atom, would show significant downfield shifts.

¹⁹F NMR: Predicting ¹⁹F NMR chemical shifts is a specialized area of computational chemistry. Studies have shown that functionals like BHandHLYP, often in conjunction with specialized basis sets like pcS-2, can provide high accuracy, with mean absolute errors of less than 1 ppm for trifluoromethyl groups nih.govnih.govresearchgate.net. The ¹⁹F chemical shift of the -CF₃ group in this compound is expected to be in the typical range for trifluoromethyl groups attached to an aromatic system.

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound (Note: These are hypothetical values based on typical ranges for similar structures, as specific computational data for this molecule is not available in the cited literature.)

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic) | 7.0 - 8.0 |

| ¹³C (Aromatic) | 110 - 160 |

| ¹³C (CF₃) | 120 - 125 (quartet, ¹JCF) |

| ¹⁹F (CF₃) | -60 to -65 |

Methodology: Following geometry optimization, a frequency calculation is performed at the same level of theory. This yields a set of normal modes, their corresponding frequencies, and their IR and Raman intensities. Calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculation researchgate.netnih.gov.

Key Vibrational Modes: For this compound, characteristic vibrations would include:

C-H stretching modes of the aromatic ring (~3000-3100 cm⁻¹).

C=C stretching vibrations of the aromatic and furan (B31954) rings (1400-1600 cm⁻¹).

C-O-C stretching of the furan ring.

Strong C-F stretching modes associated with the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).

C-Cl stretching vibration (typically below 800 cm⁻¹).

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound (Note: These are hypothetical values based on typical ranges for similar functional groups, as specific computational data for this molecule is not available in the cited literature.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch (CF₃) | 1300 - 1100 |

| C-O Stretch (Furan) | 1250 - 1050 |

| C-Cl Stretch | 800 - 600 |

TD-DFT is the most common method for predicting the electronic absorption spectra (UV-Visible) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states.

Methodology: A TD-DFT calculation is performed on the optimized ground-state geometry. This provides the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption bands) mdpi.comresearchgate.netresearchgate.net. The choice of functional and the inclusion of solvent effects (e.g., via the Polarizable Continuum Model, PCM) are crucial for obtaining accurate results nih.gov.

Expected Transitions: The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the benzofuran chromophore. The presence of the chloro and trifluoromethyl substituents will modulate the energies of the molecular orbitals, leading to shifts in the absorption maxima compared to unsubstituted benzofuran. These electron-withdrawing groups are likely to cause a slight blue shift (hypsochromic shift) or minor red shift (bathochromic shift) depending on their interplay with the aromatic system.

Table 3: Predicted UV-Visible Absorption Maxima (λ_max) for this compound (Note: These are hypothetical values based on TD-DFT studies of similar aromatic systems, as specific computational data for this molecule is not available in the cited literature.)

| Transition Type | Predicted λ_max (nm) |

| π→π | 250 - 290 |

| π→π | 290 - 330 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating reaction mechanisms, allowing for the study of transition states and intermediates that are often difficult or impossible to observe experimentally. While no specific mechanistic studies on the reactions of this compound were found, extensive computational research has been conducted on the synthesis of the benzofuran core itself.

These studies often employ DFT to map out the reaction pathways of various synthetic routes, such as acid-catalyzed cyclizations or metal-catalyzed cross-coupling and annulation reactions wuxiapptec.comnih.govacs.org. For instance, calculations can determine the activation energies for different potential pathways, explaining observed regioselectivity or the efficiency of a particular catalyst wuxiapptec.com. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed, providing deep mechanistic insight into how the benzofuran ring is formed. This knowledge is fundamental to developing new and improved synthetic methods for this important class of compounds researchgate.net.

Transition State Localization and Energy Barrier Calculations

The synthesis of 2-substituted benzofurans can often be achieved through a palladium-catalyzed Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. rsc.orgresearchgate.net Theoretical studies on analogous systems focus on locating the transition states for each elementary step of the catalytic cycle. This includes oxidative addition, transmetalation, and reductive elimination in the coupling phase, as well as the subsequent cyclization step.

Table 1: Illustrative Calculated Energy Barriers for a Hypothetical Benzofuran Cyclization

| Step | Transition State | Computational Method | Calculated Energy Barrier (kcal/mol) |

| Oxidative Addition | TSOA | B3LYP/6-31G(d) | 12.5 |

| Cyclization | TSCYC | B3LYP/6-31G(d) | 18.2 |

| Reductive Elimination | TSRE | B3LYP/6-31G(d) | 9.8 |

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of transition state energy calculations.

Reaction Energy Profiles and Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a visual representation of the reaction pathway, indicating the thermodynamic and kinetic favorability of each step. For multi-step syntheses of benzofurans, these profiles can reveal the rate-determining step and identify any potential kinetic bottlenecks.

For example, in the palladium-catalyzed synthesis of a 2-arylbenzofuran, the reaction pathway involves two main stages: the Sonogashira cross-coupling and the subsequent intramolecular cyclization. rsc.org A computational study would map out the energy changes along the reaction coordinate for both catalytic cycles. DFT calculations on copper-free Sonogashira couplings have been used to compare different proposed mechanisms, such as a carbopalladation pathway, ultimately concluding that the standard oxidative addition/reductive elimination cycle has a lower activation barrier. libretexts.org

In acid-catalyzed cyclizations of acetals to form benzofurans, computational studies have detailed the mechanistic pathway involving protonation, elimination of methanol (B129727) to form an oxonium ion, nucleophilic attack by the phenyl ring, and a second elimination to yield the final product. wuxiapptec.com The reaction energy profiles calculated for such pathways can help to explain experimentally observed product ratios. wuxiapptec.com

Assessment of Regioselectivity and Stereoselectivity

Computational studies are particularly adept at predicting and explaining the selectivity of chemical reactions. For the synthesis of substituted benzofurans, regioselectivity often becomes a key consideration when the aromatic precursor has multiple potential sites for cyclization.

Theoretical models can assess regioselectivity by comparing the activation energies of the transition states leading to the different possible regioisomers. The isomer formed via the lower energy pathway is predicted to be the major product. For instance, in an acid-catalyzed cyclization, the nucleophilic attack of the phenyl ring can occur at two different positions. By calculating the energy barriers for both potential cyclization pathways, the preferred regiochemistry can be determined. wuxiapptec.com Analysis of the Highest Occupied Molecular Orbital (HOMO) of the reactive intermediate can also provide a qualitative prediction of the most nucleophilic site and thus the likely point of cyclization. wuxiapptec.com

In reactions involving chiral catalysts or substrates, computational methods can be used to rationalize the observed stereoselectivity. For the synthesis of complex benzofuran derivatives, DFT and other high-level methods have been used to investigate the role of chiral catalysts. nih.gov These studies analyze the non-covalent interactions, such as hydrogen bonds and π–π stacking, between the catalyst and the substrate in the transition state. The enantiomeric excess of the product is determined by the energy difference (ΔΔG‡) between the transition states leading to the (R) and (S) enantiomers. A larger energy difference corresponds to higher predicted stereoselectivity. These computational models have shown that subtle London dispersion forces can be crucial in overcoming steric hindrance to achieve high levels of stereochemical control. nih.gov

Table 2: Example of Calculated Relative Energies for Regioisomeric Transition States

| Regioisomer | Transition State | Computational Method | Relative Energy (kcal/mol) | Predicted Major Product |

| 5-substituted | TS1 | DFT/B3LYP | 0.0 | Yes |

| 7-substituted | TS2 | DFT/B3LYP | +2.5 | No |

Note: This table provides a hypothetical comparison to illustrate how computational chemistry assesses regioselectivity.

Derivatization and Synthetic Transformations of 5 Chloro 2 Trifluoromethyl Benzofuran

Modifications of the Benzofuran (B130515) Core

The benzofuran core of 5-Chloro-2-(trifluoromethyl)benzofuran offers two distinct regions for chemical modification: the benzene (B151609) ring and the furan (B31954) ring. The electronic nature of the substituents dictates the reactivity of these rings toward various reagents.

Functional Group Interconversions on the Benzene Ring

The benzene portion of the this compound molecule is susceptible to electrophilic aromatic substitution, although the trifluoromethyl group's strong electron-withdrawing nature can deactivate the ring. The directing effects of the chloro and the benzofuran's oxygen atom influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions that can be envisaged for this scaffold include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration would likely introduce a nitro group at positions ortho or para to the activating oxygen of the furan ring, though the precise location would be influenced by the steric hindrance and the deactivating effect of the existing substituents.

Furthermore, the chloro group at the 5-position can potentially undergo nucleophilic aromatic substitution under harsh conditions or through transition-metal-catalyzed processes. libretexts.orgnih.govsemanticscholar.org This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, thereby expanding the diversity of accessible derivatives.

Reactions at the Furan Ring Positions

The furan ring of this compound is also a site for various chemical transformations. The C3 position is particularly susceptible to electrophilic attack. Reactions such as Vilsmeier-Haack formylation can introduce an aldehyde group at this position, providing a valuable synthetic handle for further modifications. nih.gov Similarly, Mannich reactions can be employed to introduce aminomethyl groups.

Lithiation at the C3 position, followed by quenching with various electrophiles, is another powerful strategy for functionalization. This approach allows for the introduction of a wide range of substituents, including alkyl, silyl, and carboxyl groups.

Functionalization at Peripheral Positions

Beyond the core benzofuran structure, the existing chloro and trifluoromethyl groups, as well as newly introduced functional groups, serve as points for further derivatization.

Introduction of Additional Halogens or Other Substituents

Further halogenation of the benzofuran ring can be achieved under specific conditions. For example, bromination or iodination can introduce additional halogens, which can then be utilized in cross-coupling reactions. The regioselectivity of these halogenation reactions would be governed by the directing effects of the existing substituents.

Coupling Reactions for Extended Conjugated Systems

The chloro group at the 5-position is a prime site for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Heck, and Negishi couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds. nih.govdntb.gov.ua These reactions are invaluable for constructing extended π-conjugated systems, which are of interest in materials science and for the synthesis of complex organic molecules. For instance, a Suzuki coupling with an arylboronic acid would yield a 5-aryl-2-(trifluoromethyl)benzofuran derivative.

| Coupling Reaction | Reagent | Catalyst | Product Type |

| Suzuki | Arylboronic acid | Palladium | 5-Aryl-2-(trifluoromethyl)benzofuran |

| Sonogashira | Terminal alkyne | Palladium/Copper | 5-Alkynyl-2-(trifluoromethyl)benzofuran |

| Heck | Alkene | Palladium | 5-Alkenyl-2-(trifluoromethyl)benzofuran |

Formation of Complex Molecular Architectures and Hybrid Structures

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecular architectures and hybrid structures. The functional groups introduced through the aforementioned derivatization strategies can be further manipulated to construct fused ring systems or to link the benzofuran moiety to other heterocyclic or carbocyclic frameworks.

For example, an aldehyde group introduced at the C3 position can undergo condensation reactions to form chalcones, which are precursors to various flavonoids and other biologically active compounds. Similarly, coupling reactions at the C5 position can be used to incorporate the benzofuran unit into larger, multi-component structures with potential applications in medicinal chemistry and materials science. tus.ac.jpnih.govrsc.org The strategic combination of reactions on both the benzene and furan rings allows for the creation of highly functionalized and structurally intricate molecules derived from the this compound core.

Synthesis of Fused Heterocyclic Systems Containing the Benzofuran Moiety

The construction of fused heterocyclic systems involves building additional rings onto an existing molecular framework. For this compound, this would typically involve reactions that utilize the benzene or furan portions of the molecule.

Potential, though not explicitly documented, synthetic pathways could involve:

Reactions involving the Furan Ring: The C2-C3 double bond of the furan moiety could potentially participate in cycloaddition reactions, such as [4+2] cycloadditions (Diels-Alder reactions), if it were to act as a dienophile. However, the aromaticity of the benzofuran system makes such reactions energetically unfavorable unless the aromaticity can be disrupted and later restored.

A comprehensive search of chemical literature and patent databases did not yield specific examples of these transformations originating from this compound. Research in the field of benzofuran chemistry often focuses on the synthesis of the benzofuran ring itself from simpler precursors, rather than the extensive elaboration of pre-formed, highly functionalized benzofurans like the one .

Preparation of Advanced Organic Scaffolds

Advanced organic scaffolds are complex, often three-dimensional molecules that can serve as precursors to pharmaceuticals, agrochemicals, or materials. Using this compound as a building block for such scaffolds would leverage its specific substitution pattern.

Hypothetically, its derivatization could lead to advanced scaffolds through several approaches:

Functionalization via Cross-Coupling: As mentioned, the chlorine atom is a prime site for introducing complexity. Palladium-catalyzed reactions could link the benzofuran core to other aromatic, heteroaromatic, or aliphatic groups. This would generate more complex, non-fused scaffolds. For example, a Suzuki coupling could introduce a boronic acid derivative, significantly increasing the molecular complexity in a single step.

Modification of the Trifluoromethyl Group: While the CF3 group is generally stable, reactions involving its modification are known, though they often require harsh conditions. Its strong electron-withdrawing nature significantly influences the reactivity of the rest of the molecule, which can be a strategic element in a multi-step synthesis.

However, a review of scientific and patent literature does not provide concrete, published examples of this compound being used as a key intermediate in the synthesis of named, advanced organic scaffolds. The compound is more often listed as a potential, but not exemplified, member of a class of compounds in patent claims, or it is a final product of a synthetic route rather than a starting point for further diversification. The lack of specific research findings on its synthetic transformations limits a detailed discussion on its role in preparing such scaffolds.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1D (¹H, ¹³C, ¹⁹F) NMR for Structural Proof

One-dimensional (1D) NMR is the most fundamental NMR experiment used for structural proof. For 5-Chloro-2-(trifluoromethyl)benzofuran, three types of 1D NMR spectra are particularly informative: ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR (Proton NMR): This technique provides information about the number, environment, and connectivity of hydrogen atoms. The ¹H NMR spectrum for this compound is expected to show signals corresponding to the four protons on the molecule. Three of these protons are on the benzene (B151609) ring, and one is on the furan (B31954) ring. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups. The splitting patterns (multiplicity), governed by spin-spin coupling (J-coupling), would reveal which protons are adjacent to one another, helping to confirm their relative positions on the benzofuran (B130515) scaffold.

¹⁹F NMR (Fluorine-19 NMR): Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR is a crucial tool. This spectrum would be expected to show a single sharp signal (a singlet), as there are no other nearby fluorine atoms to cause splitting. The chemical shift of this signal is highly characteristic of the trifluoromethyl group's electronic environment, providing unambiguous confirmation of its presence.

2D NMR (HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide correlation maps that reveal connections between different nuclei, offering a deeper understanding of the molecular structure. openpubglobal.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show cross-peaks between adjacent protons on the aromatic ring, confirming their connectivity and aiding in the assignment of their specific positions (e.g., H-4, H-6, H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms. nanalysis.com Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the already-assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds. rsc.org This is particularly powerful for identifying connections through quaternary (non-protonated) carbons. For instance, HMBC could show correlations from the furan proton (H-3) to the carbons of the trifluoromethyl group and the bridgehead carbons, helping to piece together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a planar molecule like this compound, NOESY can help confirm the assignments of adjacent protons on the ring system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural insights through fragmentation analysis. pharmafocusamerica.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to within 5 parts per million). numberanalytics.com This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₉H₄ClF₃O), HRMS would provide an exact mass measurement that could distinguish it from any other compound with the same nominal mass but a different elemental composition. This is a definitive method for confirming the molecular formula of the synthesized compound. tandfonline.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. First, the molecular ion of the target compound is selected. Then, it is fragmented by collision with an inert gas, and the masses of the resulting fragment ions are analyzed. The resulting fragmentation pattern is like a fingerprint for the molecule, providing valuable structural information.

For this compound, characteristic fragmentation pathways would be expected. Common fragmentations might include the loss of the trifluoromethyl radical (•CF₃), a chlorine atom (•Cl), or a carbon monoxide (CO) molecule. fluorine1.rulibretexts.org The fragmentation of the aromatic system would also produce characteristic ions. youtube.com Analyzing these pathways helps to confirm the connectivity of the different parts of the molecule.

Application in Impurity Profiling and Reaction Monitoring

Mass spectrometry, often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), is a vital tool in pharmaceutical and chemical manufacturing for ensuring product quality. researchgate.netresolvemass.ca

Impurity Profiling: During the synthesis of this compound, side-products, unreacted starting materials, or degradation products may be present as impurities. thermofisher.com LC-HRMS is highly effective for detecting and identifying these impurities, even at trace levels. sterlingpharmasolutions.com The high sensitivity and specificity of MS allow for the characterization of unknown impurities by analyzing their exact masses and fragmentation patterns. pharmafocusamerica.com

Reaction Monitoring: The progress of a chemical reaction can be monitored in near real-time using MS. nih.gov By introducing a small sample from the reaction mixture directly into the mass spectrometer, chemists can track the disappearance of reactants and the formation of products and intermediates. researchgate.netdurham.ac.uk This allows for the precise determination of reaction endpoints and the optimization of reaction conditions (e.g., temperature, time, catalyst loading) to maximize yield and minimize impurity formation. acs.org

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful non-destructive method for probing the molecular structure of this compound. These techniques measure the vibrational frequencies of bonds within the molecule, which are characteristic of specific functional groups and structural motifs.

The analysis of the FTIR and Raman spectra allows for the identification of the principal functional groups present in the molecule. The trifluoromethyl (CF3) group, the chloro (Cl) substituent, and the benzofuran ring system each produce characteristic vibrations.

Trifluoromethyl (CF3) Group: This group is expected to exhibit strong absorption bands in the infrared spectrum due to the high polarity of the C-F bonds. The symmetric and asymmetric stretching vibrations of the C-F bonds typically appear in the region of 1100-1400 cm⁻¹.

C-Cl Bond: The stretching vibration of the carbon-chlorine bond attached to the aromatic ring is generally observed in the lower frequency region of the infrared spectrum, typically between 800 and 600 cm⁻¹.

Benzofuran Ring System: The fused ring system gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and furan rings typically appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring is also a key indicator, often found in the 1250-1050 cm⁻¹ range.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to make precise vibrational assignments. researchgate.netnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |

| C-O-C (ether) | Asymmetric Stretching | 1250 - 1050 | Strong |

| C-F (of CF3) | Asymmetric & Symmetric Stretching | 1400 - 1100 | Very Strong |

| C-Cl | Stretching | 800 - 600 | Medium to Strong |

While the benzofuran ring system is largely planar, vibrational spectroscopy can offer insights into the rotational orientation (conformation) of the trifluoromethyl group relative to the ring. Different conformers can lead to subtle shifts in vibrational frequencies or the appearance of new bands, particularly those associated with the CF3 group and its coupling with the benzofuran skeleton. Temperature-dependent FTIR or Raman studies can help identify the presence of multiple conformers and determine their relative thermodynamic stabilities. memphis.edu

X-ray Crystallography for Solid-State Structural Analysis

For a molecule like this compound, X-ray analysis would confirm the planarity of the benzofuran ring system. nih.govnih.gov It would also provide precise measurements of all bond lengths and angles, including those of the C-Cl and C-F bonds. The analysis reveals the crystal system (e.g., monoclinic, triclinic), space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal lattice. nih.govnih.gov

While specific crystallographic data for this compound is not publicly available, the analysis of closely related structures, such as 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran, provides a clear example of the data obtained. nih.gov In this related molecule, the benzofuran unit is confirmed to be essentially planar. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀ClFO₂S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9626 (1) |

| b (Å) | 8.3518 (1) |

| c (Å) | 10.7127 (2) |

| α (°) | 92.758 (1) |

| β (°) | 95.509 (1) |

| γ (°) | 112.373 (1) |

| Volume (ų) | 652.97 (2) |

X-ray crystallography is crucial for understanding how molecules pack together in a crystal. This packing is governed by intermolecular interactions, which dictate the material's bulk properties. For this compound, several types of interactions would be of interest. The presence of chlorine and fluorine atoms makes halogen bonding (e.g., Cl···O, F···π) a possibility. nih.govresearchgate.net Weak C-H···O and C-H···F hydrogen bonds, as well as π–π stacking interactions between the aromatic rings of adjacent molecules, are also commonly observed forces that stabilize crystal structures. nih.govresearchgate.netmdpi.comnih.gov In related chloro- and fluoro-substituted benzofurans, molecules have been observed to form dimers and three-dimensional networks through such interactions. nih.govnih.gov Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts within the crystal lattice. researchgate.netmdpi.com

Chromatographic Techniques Coupled with Mass Spectrometry (e.g., HPLC-MS, GC-MS)

Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of this compound, particularly for assessing its purity and detecting trace-level impurities.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is suitable for analyzing thermally sensitive or non-volatile compounds. The compound would first be separated from a mixture on an HPLC column based on its polarity. The eluent from the column is then introduced into the mass spectrometer. Ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used to generate ions of the molecule, which are then detected. nih.gov The mass spectrometer provides the mass-to-charge ratio of the parent ion, confirming the molecular weight, and its fragmentation pattern can be used for structural confirmation. nih.goveur.nl

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph based on its boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, are typically ionized by Electron Ionization (EI), and detected. GC-MS provides a distinct retention time and a mass spectrum that serves as a chemical fingerprint for the compound. nih.gov For halogenated compounds, derivatization may sometimes be employed to improve chromatographic behavior and detection limits. nih.govnih.gov The high resolution and sensitivity of GC-MS make it ideal for identifying impurities, even at very low concentrations. lcms.cz

Method Development for Separation and Identification

The separation and unequivocal identification of this compound from potential isomers, precursors, and degradation products are typically achieved using chromatographic techniques coupled with mass spectrometry. Method development focuses on optimizing separation efficiency and detection sensitivity.

Chromatographic Separation: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for the separation of halogenated benzofuran derivatives.

Gas Chromatography (GC): Given its likely volatility, this compound is well-suited for GC analysis. Method development involves the selection of an appropriate capillary column and optimization of temperature programming. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often effective for separating halogenated aromatic compounds. The injector and detector temperatures are optimized to ensure efficient volatilization without thermal degradation.

High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or when analyzing complex matrices, reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 or C8 stationary phase is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. Gradient elution is generally preferred to resolve compounds with a range of polarities. The development of a novel gradient RP-HPLC method for 2,4,6-trifluorobenzoic acid highlights the process of optimizing mobile phase composition and gradient to separate structurally related impurities effectively. ekb.eg

Identification and Structural Confirmation: Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet (GC-MS or LC-MS), serves as the definitive tool for the identification of this compound.

GC-MS Analysis: In GC-MS, electron ionization (EI) is a common technique that produces a characteristic fragmentation pattern, or "fingerprint," for the molecule. The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M+). The isotopic pattern of the molecular ion, with the presence of the 37Cl isotope at an abundance of approximately one-third that of the 35Cl isotope, would confirm the presence of a single chlorine atom. Key fragmentation pathways would likely involve the loss of the CF3 group, a chlorine atom, and cleavage of the furan ring.

LC-MS Analysis: For LC-MS, softer ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used. These methods typically generate a protonated molecule [M+H]+ or other adducts with minimal fragmentation, confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing structural information that confirms the identity of the compound and helps distinguish it from isomers.

The following table summarizes typical starting parameters for method development.

| Parameter | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-MS) |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% phenyl-methylpolysiloxane | 150 mm x 4.6 mm ID, 5 µm particle size; C18 stationary phase |

| Mobile Phase / Carrier Gas | Helium at 1.0 mL/min | A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient elution. |

| Temperature Program / Flow Rate | Initial 100°C, ramp at 10°C/min to 280°C | 1.0 mL/min |

| Detector | Mass Spectrometer (Electron Ionization) | Mass Spectrometer (Electrospray Ionization) |

| Ionization Mode | EI (70 eV) | Positive ESI |

On-line Derivatization Strategies for Enhanced Detection

While this compound may be directly analyzable by GC-MS or LC-MS, derivatization can be a powerful strategy to enhance detection sensitivity and selectivity, especially at trace levels. On-line derivatization, where the chemical modification occurs automatically as part of the analytical workflow, minimizes sample handling and improves reproducibility.

The primary goals of derivatization for a compound like this compound include:

Improving chromatographic behavior (e.g., reducing peak tailing).

Increasing volatility for GC analysis.

Enhancing ionization efficiency for mass spectrometry.

Introducing a specific tag for highly sensitive detectors like an electron capture detector (ECD).

Post-Column Derivatization for HPLC-MS: In some cases, direct analysis of benzofuran derivatives by common LC-MS ionization techniques like ESI or APCI may be inefficient, leading to poor sensitivity. nih.gov An on-line, post-column derivatization strategy can be employed to convert the analyte into a more readily ionizable form after it has been separated by the HPLC column.

A notable study on the analysis of 2-chloromethylbenzofuran, a related pharmaceutical intermediate, found that direct LC-MS analysis was unsuccessful. nih.gov To overcome this, an on-line, post-column derivatization method was developed. The column effluent was mixed with a reagent that converted the analyte into a derivative amenable to APCI-MS analysis, allowing for the successful measurement of impurities. nih.gov This approach demonstrates the utility of on-line derivatization for chlorinated benzofurans when direct detection is challenging.

On-line Derivatization for GC-MS: For GC-MS, on-line derivatization is often performed within the GC inlet (in-port derivatization). While the target compound is inherently volatile, derivatization could be used to analyze potential polar metabolites or degradation products that may not chromatograph well. For example, if a hydroxylated metabolite were of interest, on-line silylation or acylation could be employed.

A study on the screening of amphetamines demonstrated the effectiveness of on-line acylation using a direct sample introduction (DSI) liner in the GC inlet. nih.gov This automated process improved the sensitivity and selectivity of the analysis. A similar strategy could be conceived for derivatives of this compound that contain active hydrogens. For instance, trifluoroacetylation is a common derivatization technique that can significantly improve detection limits for certain compounds when analyzed by GC-MS. nih.gov

The following table outlines potential derivatization strategies that could be adapted for on-line applications to enhance the detection of this compound or its related metabolites.

| Strategy | Reagent Class | Example Reagent | Purpose / Application |

|---|---|---|---|

| Silylation | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability of polar metabolites (e.g., hydroxylated forms) for GC-MS. |

| Acylation | Perfluoroacyl Anhydrides | Trifluoroacetic Anhydride (TFAA) | Increases volatility and introduces fluorinated tags for enhanced sensitivity with electron capture or negative ion MS detection. nih.gov |

| Alkylation/Benzylation | Fluorinated Benzyl (B1604629) Halides | Pentafluorobenzyl Bromide (PFBBr) | Used for derivatizing nucleophilic functional groups to create derivatives with very high electron capture detector response. |

| Post-Column Reaction | Nucleophilic Reagents | (Analyte-specific) | Converts a poorly ionizable analyte into a derivative with a high ionization efficiency for LC-MS, as demonstrated for a related benzofuran. nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Key Building Block in Complex Chemical Synthesis

The benzofuran (B130515) core is a prevalent motif in numerous biologically active compounds and natural products. The substituents on 5-Chloro-2-(trifluoromethyl)benzofuran, namely the chloro and trifluoromethyl groups, can influence its reactivity and provide handles for further chemical modifications, making it a potentially valuable precursor in complex organic synthesis.

Precursor for Diverse Heterocyclic Compounds

The this compound scaffold can theoretically be utilized to construct a variety of other heterocyclic systems. The chlorine atom at the 5-position can serve as a site for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. These reactions would lead to the formation of more complex molecules with extended conjugation or specific steric and electronic properties.

Furthermore, the benzofuran ring itself can undergo reactions to form fused heterocyclic systems. For instance, electrophilic substitution reactions on the benzene (B151609) ring, directed by the existing substituents, could be a pathway to introduce functionalities that can then participate in cyclization reactions. While no specific examples detailing the conversion of this compound to other heterocycles are readily available in the literature, the general reactivity of benzofurans supports this potential application.

A hypothetical reaction scheme could involve the nitration of the benzene ring, followed by reduction of the nitro group to an amine. This amino group could then be used as a handle to build a new heterocyclic ring, such as a pyridine (B92270) or a pyrimidine, fused to the benzofuran core.

| Starting Material | Reagents and Conditions | Product Heterocycle (Hypothetical) |

| This compound | 1. HNO3/H2SO4; 2. Fe/HCl | Amino-5-Chloro-2-(trifluoromethyl)benzofuran |

| Amino-5-Chloro-2-(trifluoromethyl)benzofuran | Di-electrophile (e.g., malondialdehyde) | Pyridine-fused benzofuran derivative |

Role in the Total Synthesis of Natural Product Analogs

Benzofuran derivatives are integral components of many natural products with significant biological activities. While there are no documented instances of this compound being directly used in the total synthesis of a natural product, its structure suggests it could be a valuable precursor for creating synthetic analogs of naturally occurring benzofurans.

The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and binding affinity. Therefore, incorporating the 2-(trifluoromethyl)benzofuran (B1626670) moiety into a structure analogous to a natural product could lead to new compounds with enhanced or modified biological activity.

For example, many natural products contain a 2-arylbenzofuran scaffold. A synthetic strategy could involve a cross-coupling reaction at the 5-chloro position of this compound to introduce a side chain that mimics a part of a natural product's structure. This would result in a novel analog containing the trifluoromethylated benzofuran core.

Contribution to the Development of Functional Organic Materials

The electronic properties of the benzofuran system, combined with the electron-withdrawing nature of the chloro and trifluoromethyl substituents, suggest that this compound could be a useful building block for the synthesis of functional organic materials.

Exploration in Optoelectronic Devices

Benzofuran-containing molecules have been investigated for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-system of the benzofuran ring can facilitate charge transport, and its emission properties can be tuned by the introduction of various substituents.

The trifluoromethyl group in this compound can enhance the electron-accepting properties of the molecule, which could be beneficial for applications in n-type organic semiconductors. Furthermore, the presence of the chloro and trifluoromethyl groups can influence the molecular packing in the solid state, which is a critical factor for efficient charge transport in organic electronic devices.

While there is no specific research on the use of this compound in optoelectronic devices, its structural features are consistent with those of molecules that have shown promise in this area. Further research would be needed to synthesize and characterize polymers or small molecules derived from this compound to evaluate their optoelectronic properties.

Application in Responsive Chemical Systems

Responsive chemical systems, or "smart" materials, are designed to change their properties in response to external stimuli such as light, pH, or the presence of specific analytes. The benzofuran scaffold can be incorporated into polymers or molecular switches to create such materials.

For example, the fluorescence of a benzofuran derivative can be quenched or enhanced upon binding to a metal ion, making it a potential chemosensor. The electron-withdrawing groups in this compound could modulate the electronic structure of such a sensor, potentially leading to high selectivity and sensitivity for specific analytes.

Additionally, benzofuran-containing molecules can be incorporated into photochromic systems, where the molecule undergoes a reversible structural change upon irradiation with light of a specific wavelength, leading to a change in color or other properties. While no specific responsive systems based on this compound have been reported, the general versatility of the benzofuran platform suggests that this is a plausible area for future research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-chloro-2-(trifluoromethyl)benzofuran?

- The compound can be synthesized via oxidation of sulfanyl precursors using reagents like 3-chloroperoxybenzoic acid (mCPBA). For example, sulfoxide derivatives are formed by reacting 5-chloro-2-aryl-3-methylsulfanyl-benzofurans with mCPBA in dichloromethane at low temperatures, followed by purification via column chromatography (hexane/ethyl acetate) . Grignard reactions may also be utilized for introducing trifluoromethyl groups, as seen in analogous syntheses involving halogenated precursors .

Q. How is column chromatography optimized for purifying this compound derivatives?

- A hexane:ethyl acetate (2:1 v/v) solvent system is effective for separating sulfoxide or sulfone derivatives, achieving high purity (>97%) as confirmed by thin-layer chromatography (TLC). Fractions are monitored via Rf values, and slow evaporation of acetone solutions yields crystals suitable for X-ray diffraction .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR identify substituent patterns (e.g., trifluoromethyl and chloro groups).

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation pathways.

- X-ray Diffraction (XRD): Resolves planarity of the benzofuran core (mean deviation: ~0.013 Å) and dihedral angles (e.g., 31.36° between benzofuran and fluorophenyl rings) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for benzofuran analogs?

- Comparative assays under standardized conditions (e.g., MIC for antimicrobial activity) are essential. Structural analogs with varying substituents (e.g., 4-fluorophenyl vs. 4-methylphenyl) should be tested to isolate electronic or steric effects. Crystal structure data can correlate bioactivity with molecular conformation .

Q. What strategies improve synthetic yields of this compound derivatives?

- Key variables include:

- Temperature control: Reactions performed at 273 K reduce side-product formation .

- Catalyst optimization: Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity.

- Precursor purity: Starting materials like 5-chloro-2-(trifluoromethyl)aniline (purity >97%) minimize impurities .

Q. How do substituents influence the electronic properties of the benzofuran core?

- Trifluoromethyl groups induce electron-withdrawing effects, altering reactivity in electrophilic substitution. XRD data reveal that bulky substituents (e.g., 4-bromophenylsulfonyl) distort the benzofuran planarity, impacting intermolecular interactions like C–H···O hydrogen bonds . Computational studies (DFT) can model frontier molecular orbitals to predict reactivity .

Q. What methodologies address stability challenges during storage and handling?

- Thermal stability: Melting points (61–63°C) and boiling points (245.6°C) guide storage conditions .

- Light sensitivity: Amber vials and inert atmospheres (N2/Ar) prevent photodegradation.

- Hygroscopicity: Desiccants (e.g., silica gel) mitigate moisture absorption, critical for sulfoxide derivatives .

Methodological Notes

- Crystallography: SHELX software is widely used for structure refinement, particularly for high-resolution or twinned data .

- Analytical Cross-Validation: Discrepancies in NMR or MS data should be resolved using complementary techniques (e.g., IR for functional groups).

- Safety: Hazard codes (e.g., [危]4-2-III) indicate flammability and toxicity risks; proper PPE and fume hoods are mandatory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.